molecular formula C12H15BrFNO3 B15306518 tert-Butyl (3-bromo-5-fluoro-2-methoxyphenyl)carbamate

tert-Butyl (3-bromo-5-fluoro-2-methoxyphenyl)carbamate

Cat. No.: B15306518
M. Wt: 320.15 g/mol
InChI Key: QONSHYVAOZBPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl carbamates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate
  • Tert-butyl N-(3-bromo-5-fluoro-2-hydroxyphenyl)carbamate
  • Tert-butyl N-(3-bromo-5-fluoro-2-aminophenyl)carbamate

Uniqueness

Tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can affect the compound’s solubility and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H15BrFNO3

Molecular Weight

320.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-fluoro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-9-6-7(14)5-8(13)10(9)17-4/h5-6H,1-4H3,(H,15,16)

InChI Key

QONSHYVAOZBPMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)F)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.